![molecular formula C15H12N6O2 B2955145 3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034325-73-8](/img/structure/B2955145.png)
3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
The compound “3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Scientific Research Applications
Synthesis and Biological Activity
Antiproliferative Activity : Compounds with the [1,2,4]triazolo[4,3-b]pyridazin moiety have been synthesized and evaluated for their antiproliferative activity against endothelial and tumor cells. These compounds, in their ester form, showed inhibition of cell proliferation, highlighting their potential as antiproliferative agents (Ilić et al., 2011).
Insecticidal Assessment : Heterocycles incorporating thiadiazole moiety and potentially related structures have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds in developing new insecticides (Fadda et al., 2017).
Antimicrobial Evaluation : Thienopyrimidine derivatives, including triazolo and pyrimidine variants, have been prepared and examined for antimicrobial activity. Although the specific structure was not directly studied, related compounds have shown promising results in this area (Bhuiyan et al., 2006).
Chemical Synthesis and Characterization
Novel Synthesis Approaches : Research has focused on developing new synthetic routes for creating heterocyclic compounds, including triazolopyridazine and pyridotriazine derivatives. These compounds have been characterized by various spectroscopic techniques, demonstrating the versatility of synthetic methods in heterocyclic chemistry (Sallam et al., 2021).
DFT Calculations and Structural Analysis : Some studies have extended beyond synthesis to include density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks to better understand the molecular and electronic structure of these compounds. This comprehensive approach aids in elucidating the potential applications and properties of these molecules (Sallam et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1,2,4-triazolo[4,3-b]pyridazine core, have been reported to inhibit thec-Met protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a potential target for anticancer therapies .
Mode of Action
It’s known that triazole compounds can bind to a variety of enzymes and receptors in biological systems due to their ability to accept and donate hydrogen bonds . This allows them to interact with their targets and induce changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the c-met pathway , which is involved in cell growth and survival. Inhibition of this pathway can lead to the suppression of tumor growth .
Result of Action
Given its potential inhibition of the c-met pathway , it could potentially suppress tumor growth and proliferation.
properties
IUPAC Name |
3-cyano-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c1-23-14-6-5-12-18-19-13(21(12)20-14)9-17-15(22)11-4-2-3-10(7-11)8-16/h2-7H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDCNPAULWCOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC(=C3)C#N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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